2-Chloro-1,1,1-trifluoropropane
Overview
Description
2-Chloro-1,1,1-trifluoropropane is an organic compound with the molecular formula C₃H₄ClF₃. It is a halogenated hydrocarbon, specifically a chlorofluorocarbon, which is characterized by the presence of chlorine and fluorine atoms attached to a propane backbone. This compound is known for its use as a solvent and in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1,1-trifluoropropane typically involves the reaction of 1,1,1-trifluoropropane with chlorine gas. This reaction is carried out in the presence of a catalyst, often a metal halide, under controlled temperature and pressure conditions. The reaction can be represented as follows:
[ \text{CF}_3\text{CH}_2\text{CH}_3 + \text{Cl}_2 \rightarrow \text{CF}_3\text{CH}_2\text{CH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors where the reaction conditions are optimized for maximum yield. The process involves the use of high-purity reactants and catalysts to ensure the production of high-quality this compound. The reaction is usually conducted in a continuous flow system to maintain consistent production rates .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: Under certain conditions, this compound can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) is commonly used.
Major Products Formed
Substitution: Formation of 2-hydroxy-1,1,1-trifluoropropane.
Oxidation: Formation of 2-chloro-1,1,1-trifluoropropanol or 2-chloro-1,1,1-trifluoropropanoic acid.
Reduction: Formation of 1,1,1-trifluoropropane.
Scientific Research Applications
2-Chloro-1,1,1-trifluoropropane has several applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes due to its stability and inertness.
Biology: Employed in the study of biological systems where halogenated hydrocarbons are used as probes or markers.
Medicine: Investigated for its potential use in pharmaceuticals and as an intermediate in the synthesis of medicinal compounds.
Industry: Utilized in the production of refrigerants, propellants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1,1-trifluoropropane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The presence of chlorine and fluorine atoms makes it a versatile compound that can participate in a wide range of chemical transformations. The pathways involved in its reactions often include the formation of intermediate radicals or carbocations, which then undergo further reactions to form the final products .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1,1,1-trifluoropropane
- 2-Chloro-3,3,3-trifluoropropene
- 1,1,1-Trifluoropropane
Uniqueness
2-Chloro-1,1,1-trifluoropropane is unique due to the specific positioning of the chlorine atom on the propane backbone, which imparts distinct chemical properties compared to its isomers and analogs. This unique structure allows it to participate in specific reactions that other similar compounds may not undergo as efficiently .
Properties
IUPAC Name |
2-chloro-1,1,1-trifluoropropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3/c1-2(4)3(5,6)7/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVIDSRWPUGFBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558534 | |
Record name | 2-Chloro-1,1,1-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421-47-6 | |
Record name | 2-Chloro-1,1,1-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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